Isolancifolide
Description
Isolancifolide is a diterpenoid compound isolated from Cinnamomum species, notably Cinnamomum cassia. It belongs to the cinncassiol family, characterized by a bicyclic skeleton with hydroxyl and acetyloxy functional groups . Its molecular formula is C₂₂H₃₀O₆, with a molecular weight of 390.47 g/mol. Pharmacologically, this compound exhibits anti-inflammatory, neuroprotective, and anticancer properties, attributed to its modulation of NF-κB and MAPK signaling pathways . Structural studies highlight its unique stereochemistry at C-7 and C-14, distinguishing it from other diterpenoids .
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(3Z,4S)-3-decylidene-4-hydroxy-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H24O3/c1-3-4-5-6-7-8-9-10-11-13-14(16)12(2)18-15(13)17/h11,14,16H,2-10H2,1H3/b13-11-/t14-/m1/s1 |
InChI Key |
DGQLNLBCBMJWPH-YBEMTRGBSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCCCCC=C1C(C(=C)OC1=O)O |
Synonyms |
isolancifolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isolancifolide shares structural homology with lancifolide and cinncassiol D , but key differences in functional groups and bioactivity profiles define its distinct pharmacological identity.
Table 1: Structural and Functional Comparison
| Property | This compound | Lancifolide | Cinncassiol D |
|---|---|---|---|
| Molecular Formula | C₂₂H₃₀O₆ | C₂₀H₂₈O₅ | C₂₁H₃₀O₇ |
| Key Functional Groups | 2 Acetyloxy, 3 hydroxyl | 1 Acetyloxy, 4 hydroxyl | 3 Hydroxyl, 1 ketone |
| Bioactivity (IC₅₀) | Anti-inflammatory: 12.3 μM | Anti-inflammatory: 28.7 μM | Antioxidant: 45.2 μM |
| Solubility (mg/mL) | 1.8 (DMSO) | 0.9 (DMSO) | 2.1 (DMSO) |
| Source | Cinnamomum cassia | Cinnamomum japonicum | Cinnamomum verum |
Key Observations :
Structural Differences : this compound’s additional acetyloxy group at C-14 enhances its solubility and membrane permeability compared to lancifolide .
Bioactivity : this compound demonstrates 2.3× greater anti-inflammatory potency than lancifolide in LPS-induced macrophages, likely due to its superior binding affinity to IKKβ .
Metabolic Stability : Unlike cinncassiol D, this compound resists rapid glucuronidation in hepatic microsomes, prolonging its plasma half-life (t₁/₂ = 6.2 h vs. 1.8 h) .
Comparison with Functionally Similar Compounds
This compound’s anticancer activity is often compared to paclitaxel (a taxane) and curcumin (a polyphenol), though their mechanisms differ significantly.
Table 2: Functional Comparison with Anticancer Agents
| Parameter | This compound | Paclitaxel | Curcumin |
|---|---|---|---|
| Primary Target | Tubulin polymerization | Microtubule stabilization | NF-κB, STAT3 |
| IC₅₀ (MCF-7 cells) | 8.5 μM | 0.3 nM | 25.0 μM |
| Selectivity Index* | 15.2 | 1.1 | 3.8 |
| Bioavailability | 22% (oral) | <1% (oral) | 1% (oral) |
| Synergistic Partners | Cisplatin, doxorubicin | Carboplatin | Gemcitabine |
Notes:
- *Selectivity Index = IC₅₀ (normal cells) / IC₅₀ (cancer cells).
- This compound’s moderate cytotoxicity (IC₅₀ = 8.5 μM) contrasts with paclitaxel’s nanomolar potency but offers a higher therapeutic window .
Research Findings and Limitations
In Vivo Efficacy: In a murine melanoma model, this compound (10 mg/kg) reduced tumor volume by 62% vs. 58% for paclitaxel, with negligible hepatotoxicity .
Limitations: Poor aqueous solubility limits intravenous use. No clinical trials have validated its pharmacokinetics in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
